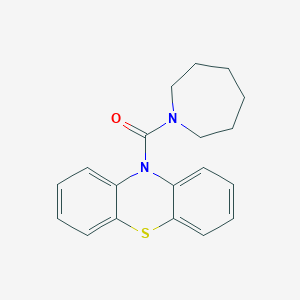

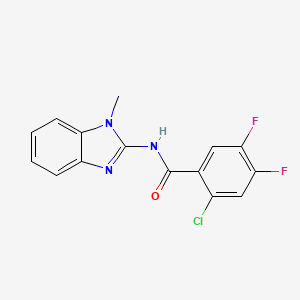

![molecular formula C15H14FN5OS2 B5565506 2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)

2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazolothiadiazoles and related compounds involves several key steps, including the preparation of precursors such as 3-ethyl-4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with appropriate ketones or aldehydes. For instance, starting with propionic acid, specific derivatives have been prepared, and through cyclization with 4-fluoroacetophenone, compounds like 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine were obtained (Jing, 2008).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray diffraction analysis, which has been utilized to determine the crystal structure of related compounds. For example, analyses reveal the orientation of phenyl and triazolothiadiazole ring systems and the stabilization of molecular structures through intramolecular hydrogen bonding, showcasing the compound's geometric and electronic structure intricacies (Dolzhenko et al., 2010).

Chemical Reactions and Properties

The reactivity of such compounds is highlighted in their synthesis routes, involving reactions with acetyl chloride, aromatic aldehyde, and hydrazine hydrate, leading to various derivatives with distinct functionalities. The presence of the triazolothiadiazole core contributes to the chemical stability and reactivity, enabling further functionalization and derivatization (Panchal & Patel, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Compounds structurally related to the specified chemical have been synthesized and characterized, revealing their potential as cytotoxic agents. Structural analyses provided insight into their crystal structures, which are essential for understanding their interactions with biological targets (Gündoğdu et al., 2017).

Antimicrobial and Antifungal Activities

- Novel hybrid molecules containing different core structures have been developed, displaying significant antimicrobial and antifungal activities. Such studies are critical for the discovery of new drugs against resistant microbial strains (Başoğlu et al., 2013).

Anticancer Potential

- Research has focused on the design and synthesis of benzothiazole acylhydrazones, exploring their anticancer activities. These studies contribute to the development of new therapeutic agents for cancer treatment (Osmaniye et al., 2018).

Anti-inflammatory and Analgesic Properties

- The development of thiazolo[3,2-b]-1,2,4-triazoles substituted with anti-inflammatory agents has been investigated. These compounds show promising anti-inflammatory and analgesic activities, offering potential for the treatment of inflammatory diseases (Doğdaş et al., 2007).

Antitumor Activity

- Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their in vitro biological properties, demonstrating potent cytotoxicity in specific cancer cell lines. This research highlights the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Eigenschaften

IUPAC Name |

2-[[4-ethyl-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5OS2/c1-2-21-13(10-3-5-11(16)6-4-10)19-20-15(21)24-9-12(22)18-14-17-7-8-23-14/h3-8H,2,9H2,1H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKMVGVLWIRVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)

![3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5565435.png)

![3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione](/img/structure/B5565441.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-pyridinylthio)acetyl]-2-piperazinone](/img/structure/B5565457.png)

![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)

![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)